3-(2,4-Difluorobenzyloxy)benzaldehyde

Übersicht

Beschreibung

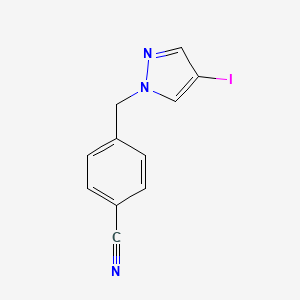

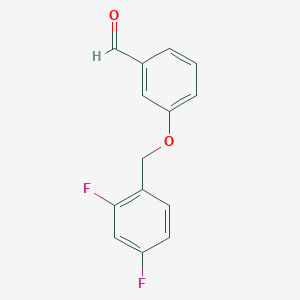

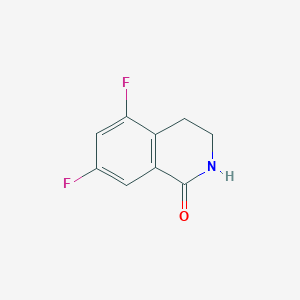

3-(2,4-Difluorobenzyloxy)benzaldehyde (DFB) is a chemical compound used extensively in scientific research and industry1. It has a molecular formula of C14H10F2O2 and a molecular weight of 248.22 g/mol1.

Molecular Structure Analysis

The molecular structure of 3-(2,4-Difluorobenzyloxy)benzaldehyde consists of a benzaldehyde group attached to a 2,4-difluorobenzyloxy group1. The exact 3D structure couldn’t be found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 3-(2,4-Difluorobenzyloxy)benzaldehyde are not available in the search results. However, as a benzaldehyde derivative, it may participate in various organic reactions typical for this class of compounds.

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2,4-Difluorobenzyloxy)benzaldehyde are not explicitly mentioned in the search results. However, it’s known that it has a molecular weight of 248.22 g/mol1.

Wissenschaftliche Forschungsanwendungen

-

Total Synthesis of Natural Products Containing Benzofuran Rings

- Application : Benzofuran and its derivatives are widely present as scaffolds in the complex molecules of natural products. These kinds of naturally occurring compounds have attracted much attention from synthetic organic chemists, due to their interesting biological and pharmacological activities .

- Method : The synthesis of these compounds involves various chemical reactions, including nitration, selective reduction, diazotisation, and chlorination .

- Results : The synthesis of these compounds has led to the development of new bioactive molecules with potential applications in medicine and pharmacology .

-

Evaluation of Benzaldehyde as an Antibiotic Modulator

- Application : Benzaldehyde, a product of the metabolism of plants, can have antibacterial activity against Staphylococcus aureus and toxic action against Drosophila melanogaster .

- Method : The broth microdilution tests were used to determine the minimum inhibitory concentration (MIC) of benzaldehyde alone and in association with antibiotics and ethidium bromide (EtBr). Toxicity against Drosophila melanogaster was determined by fumigation tests that measured lethality and damage to the locomotor system .

- Results : The results indicated that there was an association of norfloxacin and ciprofloxacin with benzaldehyde, from 64 μg/mL to 32 μg/mL of ciprofloxacin in the strain K6028 and from 256 μg/mL to 128 μg/mL of norfloxacin in the strain 1199B .

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure

- Application : This research presents a method for synthesizing functionalized (benz)aldehydes via a two-step, one-pot procedure. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Method : The synthesis involves a two-step, one-pot reduction/cross-coupling procedure. The process uses a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Results : This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes, including a 11C radiolabeled aldehyde .

-

Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .

- Results : The oxidation of alkyl side-chains leads to the formation of substituted benzoic acids .

-

Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Application : This research presents an efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthesized compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Method : The synthesis involves a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

- Results : The synthesized 2,4-dichloro-3,5-difluorobenzoic acid was obtained in good yield .

-

- Application : Compounds like “3-(2,4-Difluorobenzyloxy)benzaldehyde” can be used in the manufacturing of other chemicals. They can serve as intermediates in various chemical reactions .

- Method : The specific methods of application would depend on the particular chemical reactions being carried out .

- Results : The results would vary based on the specific chemical reactions and the products being synthesized .

Safety And Hazards

Specific safety and hazard information for 3-(2,4-Difluorobenzyloxy)benzaldehyde is not available in the search results. However, similar compounds like 3,4-Dimethoxybenzaldehyde are classified as harmful if swallowed and cause skin irritation5. It’s recommended to handle such compounds with care, wearing protective gloves and avoiding ingestion or skin contact5.

Zukünftige Richtungen

The future directions of 3-(2,4-Difluorobenzyloxy)benzaldehyde are not specified in the search results. However, given its use in scientific research and industry1, it’s likely that further studies will explore its properties and potential applications.

Relevant Papers

Eigenschaften

IUPAC Name |

3-[(2,4-difluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWEEGBRBTQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Difluorobenzyloxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

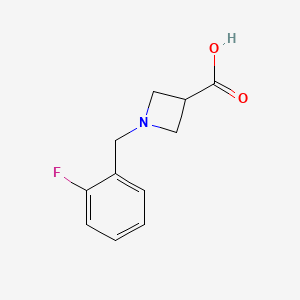

![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)

![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)